molecular formula C22H22N4O5 B2567030 1-(4-Cyano-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide CAS No. 946378-42-3

1-(4-Cyano-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide

Cat. No. B2567030
M. Wt: 422.441
InChI Key: TUTCMTVKNCIHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of multiple functional groups including a cyano group, a methoxyphenoxy group, a furan ring, an oxazole ring, and a piperidine ring. The molecular weight of the compound is 422.441.

Scientific Research Applications

Antimicrobial Activities

  • Some azole derivatives, including compounds related to 1-(4-Cyano-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide, have shown potential in antimicrobial activities. These compounds have been tested against various microorganisms and displayed activity in certain cases (Başoğlu et al., 2013).

Neuroinflammation Imaging

  • A compound closely related to the chemical structure has been used in PET imaging to target macrophage colony-stimulating factor 1 receptor (CSF1R), which is a specific marker for microglia. This approach is beneficial for imaging reactive microglia and their contribution to neuroinflammation in vivo, which is crucial in various neuropsychiatric disorders (Horti et al., 2019).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives that include similar structural components have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have been found to inhibit cyclooxygenase and show analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antiprotozoal Agents

  • Related compounds have been synthesized and evaluated for their effectiveness as antiprotozoal agents. These compounds have shown strong DNA affinities and in vitro activity against various protozoal species, indicating their potential in treating diseases caused by these organisms (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

  • The synthesis of heterocyclic compounds, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been achieved using similar structural moieties under oxidative carbonylation conditions. These syntheses are important for developing new pharmaceuticals and materials (Bacchi et al., 2005).

properties

IUPAC Name

1-[4-cyano-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-28-15-2-4-16(5-3-15)29-13-17-6-7-19(30-17)21-25-18(12-23)22(31-21)26-10-8-14(9-11-26)20(24)27/h2-7,14H,8-11,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTCMTVKNCIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

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